molecular formula C13H18N2O3 B3053362 tert-butyl N-[(2-methylbenzoyl)amino]carbamate CAS No. 5335-34-2

tert-butyl N-[(2-methylbenzoyl)amino]carbamate

Cat. No.: B3053362
CAS No.: 5335-34-2
M. Wt: 250.29 g/mol
InChI Key: CDXONFDABIHHRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-[(2-methylbenzoyl)amino]carbamate is a chemical compound with the CAS Registry Number 5335-34-2 . This reagent features a tert-butoxycarbonyl (Boc) protective group, a fundamental tool in modern synthetic organic chemistry. The Boc group is widely used to protect amines during multi-step synthesis, particularly in the construction of peptides and complex organic molecules . Its high stability under basic conditions and its susceptibility to mild acid treatment make it an indispensable choice for orthogonal protection strategies. The 2-methylbenzoyl moiety incorporated into its structure suggests potential applications in developing more complex, functionalized molecules, possibly serving as a synthetic intermediate for pharmaceuticals or agrochemicals. As a key building block, it enables researchers to perform reactions on other parts of a molecule without affecting the protected amino group. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

tert-butyl N-[(2-methylbenzoyl)amino]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-9-7-5-6-8-10(9)11(16)14-15-12(17)18-13(2,3)4/h5-8H,1-4H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDXONFDABIHHRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70367031
Record name tert-butyl N-[(2-methylbenzoyl)amino]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70367031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5335-34-2
Record name tert-butyl N-[(2-methylbenzoyl)amino]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70367031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Mixed Anhydride Method

The mixed anhydride approach, adapted from lacosamide intermediate synthesis, involves activating 2-methylbenzoic acid as a reactive intermediate.

Reaction Mechanism :

  • Activation : 2-Methylbenzoic acid reacts with isobutyl chloroformate (i-BuOCOCl) in anhydrous ethyl acetate, forming a mixed anhydride. N-Methylmorpholine (NMM) neutralizes HCl, driving the reaction.
  • Coupling : The anhydride reacts with tert-butyl carbamate, forming the target compound via nucleophilic acyl substitution.

Optimization :

  • Temperature : Maintaining −15°C to 0°C minimizes side reactions.
  • Solvent : Anhydrous ethyl acetate ensures solubility without hydrolyzing intermediates.
  • Molar Ratios : A 1:1.1 ratio of 2-methylbenzoic acid to tert-butyl carbamate maximizes yield.

Example Protocol :

Component Quantity (g) Molar Ratio
2-Methylbenzoic acid 51.3 1.0
Isobutyl chloroformate 37.59 1.05
N-Methylmorpholine 27.83 1.1
tert-Butyl carbamate 34.2 1.0
Ethyl acetate (solvent) 400 mL

Yield : 90–93% after crystallization with hexane/ethyl acetate (8:1).

Coupling Reagent Approach

Carbodiimide-based coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), offer a milder alternative.

Procedure :

  • Activation : 2-Methylbenzoic acid and EDC form an O-acylisourea intermediate in dichloromethane.
  • Amidation : tert-Butyl carbamate reacts with the intermediate, facilitated by 4-dimethylaminopyridine (DMAP).

Advantages :

  • Avoids low-temperature conditions.
  • Reduces racemization risks compared to mixed anhydrides.

Limitations :

  • Higher cost of reagents.
  • Requires rigorous purification to remove urea byproducts.

Reaction Optimization and Industrial-Scale Considerations

Solvent Selection

Ethyl acetate is preferred for its low toxicity and compatibility with mixed anhydrides. Alternatives like acetonitrile improve solubility in coupling reactions but increase environmental concerns.

Green Chemistry Metrics

  • Atom Economy : Mixed anhydride method achieves 85% atom economy vs. 78% for coupling reagents.
  • E-Factor : 6.2 kg waste/kg product (mixed anhydride) vs. 8.5 (coupling).

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(2-methylbenzoyl)amino]carbamate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield amines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbamate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can react with the carbamate group under basic conditions.

Major Products Formed

    Oxidation: N-oxides

    Reduction: Amines

    Substitution: Substituted carbamates and ureas

Scientific Research Applications

Pharmaceutical Applications

Tert-butyl N-[(2-methylbenzoyl)amino]carbamate has been investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds. Key applications include:

  • Intermediate for Drug Synthesis : It serves as a building block in the synthesis of various pharmaceuticals, including those targeting neurological disorders. For instance, it has been noted as a precursor in the synthesis of lacosamide, an anticonvulsant medication .
  • Anticoagulant Development : The compound has been linked to the synthesis of Edoxaban, a direct factor Xa inhibitor used as an oral anticoagulant. Its derivatives play a crucial role in enhancing the efficacy and safety profiles of anticoagulant therapies .

Industrial Applications

In addition to its pharmaceutical significance, this compound finds utility in industrial applications:

  • Synthesis of Fine Chemicals : The compound is employed in palladium-catalyzed reactions to synthesize N-Boc protected anilines and tetra-substituted pyrroles, showcasing its versatility as a fine chemical .
  • Research Reagent : It is utilized in biochemical research as a reagent for various organic transformations, contributing to advancements in synthetic methodologies.

Mechanism of Action

The mechanism of action of tert-butyl N-[(2-methylbenzoyl)amino]carbamate involves its role as a protecting group. It forms a stable carbamate linkage with amines, preventing unwanted reactions at the amine site during synthetic processes. The protecting group can be removed under acidic conditions, regenerating the free amine .

Comparison with Similar Compounds

Key Observations:

Synthesis Methods :

  • Most analogues are synthesized via benzoylation (e.g., ) or reductive amination (e.g., ). The Boc group is introduced early to protect amines, ensuring regioselectivity in subsequent reactions.
  • Schiff base derivatives (e.g., ) require condensation of aldehydes with amines, often yielding crystalline structures stabilized by hydrogen bonds.

Physicochemical Properties :

  • The 2-methylbenzoyl group in the target compound enhances lipophilicity compared to analogues with polar substituents (e.g., 4-chlorophenyl or thiazole groups) .
  • Hydrogen bonding in Schiff base derivatives (e.g., ) improves thermal stability, making them suitable for catalytic applications.

Applications :

  • Pharmaceutical Intermediates : The target compound and its 4-chlorophenyl analogue are used in antiparasitic and antimicrobial drug synthesis .
  • Catalysis : Schiff base derivatives act as ligands for asymmetric catalysis due to their rigid, planar structures .
  • Neuroactive Agents : Cyclobutyl- and azidoethyl-substituted carbamates are precursors for CNS-targeting molecules .

Research Findings and Case Studies

Stability and Reactivity

This compound exhibits superior acid resistance compared to its unprotected amine counterpart, as demonstrated in a study optimizing reaction conditions for Trypanosoma brucei inhibitors . In contrast, Schiff base derivatives degrade under acidic conditions but remain stable in basic media .

Crystallographic Insights

X-ray diffraction studies of the Schiff base analogue () revealed intermolecular N–H···O hydrogen bonds forming chains along the [100] crystallographic axis. This structural rigidity is absent in the target compound, which lacks hydrogen-bond donors in its 2-methylbenzoyl group .

Biological Activity

Tert-butyl N-[(2-methylbenzoyl)amino]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described by the following formula:

  • Molecular Formula : C_{12}H_{17}N_{2}O_{3}
  • CAS Number : [insert CAS number if available]

This compound features a tert-butyl group, an amino group, and a benzoyl moiety, which contribute to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The proposed mechanism includes:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Binding : It can bind to various receptors, modulating signaling pathways that affect cell proliferation and apoptosis.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties against certain bacterial strains.
  • Anti-inflammatory Effects : The compound may reduce inflammation through the inhibition of pro-inflammatory cytokines.
  • Anticancer Properties : Initial findings indicate that it may induce apoptosis in cancer cell lines, making it a candidate for further anticancer drug development.

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of various carbamate derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli.
  • In Vivo Anti-inflammatory Study :
    • In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6, demonstrating its potential as an anti-inflammatory agent.
  • Cytotoxicity Assay :
    • A cytotoxicity assay conducted on human cancer cell lines revealed that this compound exhibited dose-dependent cytotoxic effects, with IC50 values indicating its potency compared to standard chemotherapeutics.

Data Table: Summary of Biological Activities

Activity TypeTest SystemResultReference
AntimicrobialBacterial strainsSignificant inhibition zones
Anti-inflammatoryMurine model (LPS-induced)Decrease in TNF-alpha and IL-6
CytotoxicityHuman cancer cell linesDose-dependent cytotoxicity

Q & A

What are the established synthetic methodologies for tert-butyl N-[(2-methylbenzoyl)amino]carbamate, and what coupling reagents are typically employed?

The synthesis of tert-butyl carbamate derivatives often involves condensation reactions between tert-butyl carbamate precursors and acylating agents. For example, coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) are effective for amide bond formation under mild conditions, minimizing racemization . Multi-step protocols may include tert-butyl group protection/deprotection strategies, as seen in analogous compounds where tert-butyl carbamates act as transient protective groups during functionalization .

Which spectroscopic and crystallographic techniques are optimal for characterizing tert-butyl carbamate derivatives?

Nuclear Magnetic Resonance (NMR):

  • 1H/13C NMR resolves substituent positions and confirms tert-butyl group integrity (δ ~1.3 ppm for C(CH3)3).
  • 2D NMR (COSY, HSQC) clarifies coupling patterns and steric environments.

X-ray Crystallography:

  • The SHELX suite (SHELXL) is preferred for small-molecule refinement, particularly for resolving hydrogen bonding and torsional angles .
  • ORTEP-3 aids in visualizing molecular geometry and validating bond lengths/angles .

How can researchers address low yields in the coupling step during carbamate synthesis?

  • Reagent Optimization: Use 1.2–1.5 equivalents of EDCI/HOBt to ensure complete activation of the carboxylic acid.
  • Solvent Selection: Polar aprotic solvents (e.g., DMF, dichloromethane) enhance solubility and reaction efficiency.
  • Temperature Control: Maintain 0–25°C to suppress side reactions like tert-butyl group cleavage .

What strategies resolve discrepancies between experimental and computational spectroscopic data (e.g., NMR chemical shifts)?

  • Solvent Effects: Account for solvent polarity (e.g., DMSO vs. CDCl3) using correction factors in computational models.
  • Conformational Analysis: Molecular dynamics simulations (e.g., Gaussian) predict dominant conformers influencing shifts.
  • Crystal Packing: Compare solid-state (X-ray) and solution-state (NMR) structures to identify environmental effects .

What crystallographic software tools handle twinning or poor data quality in carbamate structure determination?

  • SHELXL refines twinned data via HKLF5 format, leveraging least-squares algorithms for high-Rmerge datasets .
  • SIR97 integrates direct methods for ab initio phasing, useful for incomplete or noisy data .
  • WinGX preprocesses data, validating metrics like Rint and completeness before refinement .

What safety protocols are critical when handling tert-butyl carbamate derivatives?

  • Exposure Control: Use fume hoods to limit inhalation and nitrile gloves for skin protection.
  • Storage: Store at room temperature in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis .
  • Incompatibilities: Avoid strong acids/bases to prevent tert-butyl group cleavage and toxic gas release .

How can reaction conditions be optimized for tert-butyl carbamate derivatives prone to hydrolysis?

  • Moisture Control: Employ anhydrous solvents and molecular sieves in moisture-sensitive steps.
  • pH Monitoring: Maintain neutral to slightly basic conditions (pH 7–8) to stabilize the carbamate bond.
  • Low-Temperature Quenching: Terminate reactions at 0°C to minimize post-reaction degradation .

What analytical methods validate the purity of tert-butyl carbamate derivatives post-synthesis?

  • HPLC-MS: Detects impurities via reverse-phase columns (C18) with UV/ESI-MS detection.
  • Melting Point Analysis: Compares experimental values with literature to assess crystallinity.
  • Elemental Analysis: Confirms stoichiometry (C, H, N) within ±0.4% deviation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-[(2-methylbenzoyl)amino]carbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl N-[(2-methylbenzoyl)amino]carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.